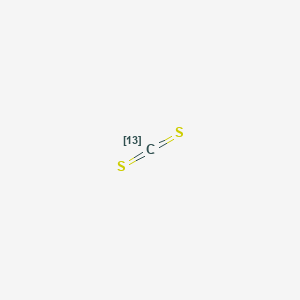

Carbon-13C disulfide

Description

The exact mass of the compound Carbon-13C disulfide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Carbon-13C disulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbon-13C disulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

InChI |

InChI=1S/CS2/c2-1-3/i1+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJOPFRUJISHPQ-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=S)=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451123 | |

| Record name | Carbon-13C disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30860-31-2 | |

| Record name | Carbon-13C disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30860-31-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Carbon-13C Disulfide (¹³CS₂) in Pharmaceutical Applications

Executive Summary

Carbon-13 disulfide (¹³CS₂) is a high-value isotopic reagent serving as the primary sulfur-carbon synthon for introducing stable ¹³C labels into thiocarbonyl-containing pharmacophores. Unlike deuterium labeling, which targets metabolic stability via the kinetic isotope effect, ¹³CS₂ incorporation is primarily utilized for structural elucidation (NMR) , metabolic tracing (MS) , and quantification of sulfur-based drugs (e.g., dithiocarbamates, thioureas, and heterocycles).

This guide delineates the physicochemical profile, stability limitations, and a validated "closed-system" synthetic protocol for handling this volatile, high-cost isotopologue.

Part 1: Physicochemical & Stability Profile

Comparative Properties: Natural vs. ¹³C-Labeled

While chemically analogous to natural carbon disulfide, ¹³CS₂ requires distinct handling protocols due to its prohibitively high cost and the necessity of preventing isotopic dilution.

| Property | Natural Carbon Disulfide (¹²CS₂) | Carbon-13 Disulfide (¹³CS₂) | Relevance to Protocol |

| Molecular Weight | 76.14 g/mol | 77.15 g/mol | Mass shift (+1 Da) essential for MS quantitation. |

| Boiling Point | 46.3 °C | 46.0–46.5 °C | High Volatility: Requires septum-sealed vessels; never heat open containers. |

| Density | 1.266 g/mL | ~1.282 g/mL | Slight increase; volumetric dispensing requires calibration. |

| Flash Point | -30 °C | -30 °C | Extreme Fire Hazard: Use spark-proof tools; store under inert gas (N₂/Ar). |

| Isotopic Purity | 1.1% ¹³C (Natural) | 99 atom % ¹³C | Critical for NMR signal enhancement (no satellites). |

| Storage | Cool, dark, fire-proof cabinet | 2–8°C, Dark, Inert Gas | Light sensitivity can induce slow polymerization/decomposition. |

Stability & Degradation Mechanisms

¹³CS₂ is thermodynamically stable but kinetically reactive. Its primary stability risks are:

-

Volatilization: With a high vapor pressure (approx. 300 mmHg at 20°C), evaporative loss is the main failure mode in synthesis.

-

Flammability: It has an exceptionally wide explosive range (1–50% in air). Static discharge can ignite vapors.[1]

-

Photolysis: Prolonged exposure to UV light can induce decomposition into carbon subsulfide (C₃S₂) and sulfur, causing yellowing.

Handling Directive: Always manipulate ¹³CS₂ in a fume hood using gas-tight syringes. Store the primary stock in a secondary container with desiccant at 4°C.

Part 2: Chemical Reactivity & Synthetic Utility[2][3]

¹³CS₂ acts as a "soft" electrophile, reacting preferentially with soft nucleophiles (sulfur, amines) to form ¹³C-labeled scaffolds.

Key Synthetic Pathways

-

With Primary/Secondary Amines: Yields ¹³C-dithiocarbamates (precursors to thiurams and isothiocyanates).

-

With Alcohols/Phenols (under basic conditions): Yields ¹³C-xanthates (Chugaev reaction precursors).

-

With 1,2-Bifunctional Nucleophiles: Yields 5-membered ¹³C-heterocycles (e.g., ¹³C-oxadiazole-5-thiones, ¹³C-thiazolidine-2-thiones).

Visualization of Synthetic Logic

The following diagram maps the transformation of ¹³CS₂ into high-value pharmaceutical intermediates.

Figure 1: Synthetic divergence of ¹³CS₂ into key pharmacophores. Red indicates the isotopic source; Green indicates stable labeled products.

Part 3: Validated Experimental Protocol

Objective: Synthesis of a ¹³C-Labeled S-Alkyl Dithiocarbamate (Generic Drug Scaffold). Rationale: This reaction demonstrates the "closed-system" approach necessary to conserve ¹³CS₂ while ensuring quantitative conversion.

Reagents & Equipment

-

Isotope: Carbon-13 disulfide (99 atom % ¹³C).[2]

-

Substrate: Secondary amine (e.g., Morpholine, Piperidine).[3]

-

Base: Triethylamine (Et₃N) or K₂CO₃.

-

Electrophile: Methyl Iodide (MeI) or Benzyl Bromide.

-

Solvent: Anhydrous DMF or Acetonitrile (MeCN).

-

Vessel: 10 mL crimp-top microwave vial or screw-cap pressure tube with septum.

Step-by-Step Methodology

Step 1: System Preparation (Inert Atmosphere)

-

Flame-dry a 10 mL pressure tube and cool under a stream of Nitrogen (N₂).

-

Add the secondary amine (1.0 equiv, e.g., 1.0 mmol) and Et₃N (1.2 equiv).

-

Add anhydrous MeCN (3.0 mL).

-

Seal the vessel with a PTFE-lined septum cap.

Step 2: Controlled Addition of ¹³CS₂

-

Cool the reaction vessel to 0°C (Ice/Water bath) to minimize vapor pressure.

-

Using a gas-tight syringe, withdraw ¹³CS₂ (1.1 equiv). Note: Calculate volume based on density (1.28 g/mL).

-

Inject ¹³CS₂ slowly through the septum into the stirred solution.

-

Observation: The solution typically turns yellow/orange, indicating the formation of the dithiocarbamate salt.

-

-

Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

Step 3: Alkylation (Trapping the Label)

-

Cool the vessel back to 0°C.

-

Inject the alkyl halide (e.g., MeI, 1.1 equiv) dropwise through the septum.

-

Stir at RT for 2–4 hours.

-

Quench: Open the vessel and dilute with water (10 mL). Extract with Ethyl Acetate (3 x 10 mL).

Step 4: Purification & Verification

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Validation:

-

¹H NMR: Look for splitting of protons adjacent to the thiocarbonyl group (coupling with ¹³C).

-

¹³C NMR: The thiocarbonyl carbon (C=S) will appear as a massive singlet (enhanced signal) around 190–205 ppm .

-

Part 4: Analytical Applications & References

NMR Diagnostics

The primary advantage of ¹³CS₂ labeling is the generation of an internal standard for NMR.

-

Chemical Shift: The C=S resonance is highly deshielded (180–215 ppm).

-

Coupling Constants: In ¹³C-labeled dithiocarbamates, the ¹J_CN coupling (approx 15-20 Hz) can be observed if the amine nitrogen is ¹⁵N labeled, but typically one observes the strong ¹³C signal relative to the natural abundance background.

References

-

Sigma-Aldrich. Carbon-13 Disulfide Safety Data Sheet & Properties. Available at:

-

Cambridge Isotope Laboratories. Stable Isotope Labeled Compounds: Synthesis and Applications. Available at:

-

Azizi, N. et al. (2006).[6] "A highly efficient, mild and simple synthesis of dithiocarbamates."[6] Organic Letters, 8(23), 5275-5277. (Basis for dithiocarbamate protocol).

-

Tiainen, M. et al. (2010). "¹³C isotope effects on ¹H chemical shifts." Magnetic Resonance in Chemistry, 48(2), 117-122.[7] (NMR analytical grounding).

-

PubChem. Carbon-13 Disulfide Compound Summary. Available at:

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. isotope.com [isotope.com]

- 3. Synthesis of a new series of dithiocarbamates with effective human carbonic anhydrase inhibitory activity and antiglaucoma action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. airgas.com [airgas.com]

- 6. Dithiocarbamate synthesis by amination [organic-chemistry.org]

- 7. cris.vtt.fi [cris.vtt.fi]

13CS2 (CAS 30860-31-2): Technical Specifications & Synthetic Applications

Executive Summary: The Isotopic Advantage

Carbon disulfide-13C (

The strategic value of

Physicochemical Specifications

To ensure experimental reproducibility, the isotopic reagent must meet strict purity standards. The following data compares

Table 1: Comparative Specifications ( CS vs. Natural CS )

| Property | Impact on Protocol | ||

| CAS Number | 30860-31-2 | 75-15-0 | Unique identifier for regulatory compliance. |

| Molecular Weight | 77.13 g/mol | 76.14 g/mol | Critical: Adjust molar calculations by ~1.3%. |

| Isotopic Enrichment | ≥ 99 atom % | 1.1% | Determines sensitivity of NMR/MS detection. |

| Density (25°C) | 1.282 g/mL | 1.266 g/mL | Volumetric dispensing requires density correction. |

| Boiling Point | 46 °C | 46.2 °C | High volatility; requires cooling during addition. |

| Refractive Index | Verification of purity post-distillation. | ||

| Flash Point | -30 °C | -30 °C | Extreme flammability; use inert atmosphere. |

Analyst Note: The density difference (1.282 vs 1.266) is significant when handling small volumes in micro-synthesis. Using the standard density value for the isotope will result in a 1.2% under-dosing of the reagent, potentially stalling sensitive catalytic cycles.

Strategic Applications in Drug Discovery

The incorporation of

-

Metabolic Tracing: Many sulfur drugs (e.g., thioamides) undergo oxidative desulfuration to carbonyls (C=S

C=O). A -

Mechanistic Toxicology:

CS

Advanced Synthetic Protocols

The following protocols are designed as self-validating systems . Each step includes a checkpoint to ensure the reaction is proceeding correctly before committing valuable isotopic material.

Protocol A: Synthesis of C-Labeled Dithiocarbamate Scaffolds

This reaction is the gateway to most sulfur heterocycles. The protocol uses a "controlled addition" method to prevent the evaporation of the volatile

Reagents:

-

Primary/Secondary Amine (1.0 eq)

-

CS

-

Base (TEA or NaOH, 1.1 eq)

-

Solvent: Anhydrous THF or MeOH (cooled to 0°C)

Methodology:

-

System Prep: Flame-dry a Schlenk flask and purge with Argon. Cool to 0°C.

-

Base Activation: Dissolve the amine and base in the solvent. Stir for 10 min.

-

Isotope Addition (Critical): Add

CS-

Checkpoint: The solution should turn yellow/orange immediately, indicating dithiocarbamate formation.

-

-

Equilibration: Allow to warm to Room Temperature (RT) over 1 hour.

-

Validation: Take a 50 µL aliquot for

C-NMR. Look for a diagnostic peak at

Protocol B: Construction of C-Thioureas (Drug Precursors)

Thioureas are common pharmacophores. This method minimizes loss of the isotope by generating the isothiocyanate intermediate in situ.

Workflow Visualization:

Figure 1: Stepwise incorporation of

Handling & Safety Architecture

CSThe "Zero-Exposure" Handling Loop

To maintain trustworthiness and safety, follow this closed-loop handling system.

-

Primary Containment: Handle only in a certified chemical fume hood or glovebox.

-

PPE Layering:

-

Inner Glove: Laminate film (Silver Shield®) - Latex/Nitrile provides NO protection against CS

permeation. -

Outer Glove: Nitrile (for dexterity).

-

-

Quenching Protocol (Self-Validating):

-

Never dispose of unreacted

CS -

Validation: Treat waste stream with dilute bleach (NaOCl).

-

Mechanism:[1]

. -

Success Indicator: Disappearance of the "rotten cabbage" odor indicates oxidation is complete.

-

Safety Workflow Visualization:

Figure 2: Closed-loop safety protocol for handling high-hazard isotopic reagents.

References

-

Sigma-Aldrich. (2024). Carbon-13C disulfide Safety Data Sheet (SDS).[2] Merck KGaA. Link

-

Cambridge Isotope Laboratories. (2023).[3] Stable Isotope Standards for Mass Spectrometry. CIL Inc. Link

-

Li, Z., et al. (2021). "Green Synthesis of Sulfur-Containing Polymers by Carbon Disulfide-based Spontaneous Multicomponent Polymerization." ChemRxiv. Link

-

New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Carbon Disulfide.Link

-

Yan, S., et al. (2024). "Synthesis of Cyclic Trithiocarbonates from Carbon Disulfide and Propargyl Alcohols." The Journal of Organic Chemistry. Link

Sources

Part 1: Fundamental Physicochemical & Spectroscopic Differences

Technical Whitepaper: Isotopic Divergence in Carbon Disulfide (

Executive Summary

Carbon disulfide (

While the electronic structure and reactivity of

Comparative Data Profile

| Property | Carbon-12 Disulfide ( | Carbon-13 Disulfide ( | Impact on Research |

| Natural Abundance | 98.9% | 1.1% (Enriched to >99%) | |

| Nuclear Spin ( | 0 (Silent) | 1/2 (Active) | |

| Gyromagnetic Ratio | N/A | 6.7283 | Enables magnetic resonance detection. |

| N/A (Carrier) | 193.0 ppm (vs. TMS) | Distinctive downfield signal for referencing. | |

| IR | Mass-induced frequency redshift. | ||

| Boiling Point | 46.3 °C | 46.3 °C | Identical volatility requires vacuum handling. |

The Spectroscopic "Signature"

The primary divergence lies in Vibrational Spectroscopy and NMR.

-

Vibrational Shift (IR/Raman): The frequency of the asymmetric stretching mode (

) is inversely proportional to the reduced mass ( -

NMR Silence vs. Resonance:

is NMR silent. In contrast,

Part 2: Synthetic Utility in Drug Discovery

In drug development,

Core Transformations

is used to synthesize labeled:-

Dithiocarbamates: Precursors to thiuram disulfides and rubber accelerators, often studied for potential toxicity.

-

Isothiocyanates (

): Key intermediates for synthesizing thioureas. -

Heterocycles: Thiazoles, thiadiazoles, and xanthates found in various oncology and antiviral candidates.

Synthesis Workflow Visualization

The following diagram illustrates the transformation of

Caption: Synthetic cascade converting volatile

Part 3: Advanced Handling Protocols (Vacuum Transfer)

Because

The Protocol

Objective: Transfer

-

Setup: Connect the source ampoule and the receiving reaction flask (containing the nucleophile/base in frozen solvent) to a high-vacuum manifold.

-

Freeze-Pump-Thaw: Degas the receiving solvent to prevent oxygen reaction with the radical-sensitive

. -

Static Vacuum: Close the manifold to the pump. The system is now under static vacuum.[1]

-

Cryogenic Transfer: Place the receiving flask in liquid nitrogen (

) and warm the source ampoule to room temperature. -

Thermodynamic Drive: The vapor pressure differential drives the

rapidly into the receiving flask, where it freezes instantly. -

Quantification: Weigh the source ampoule before and after to calculate the exact millimoles transferred.

Vacuum Line Workflow

Caption: Cryogenic vacuum transfer workflow ensuring quantitative recovery of volatile isotopes.

References

-

Sigma-Aldrich. Carbon-13C disulfide Properties and Safety Data. Merck KGaA. Link

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

-

Kutzelnigg, W. (1990). Carbon-13 NMR Chemical Shifts and Electronic Structure. Springer. Link

-

National Institute of Standards and Technology (NIST). Carbon Disulfide Vibrational Spectra. NIST Chemistry WebBook. Link

-

University of California, Los Angeles (UCLA). Safe Use and Operation of Vacuum Lines. UCLA Chemistry & Biochemistry Safety. Link

Sources

Technical Whitepaper: 13C-Carbon Disulfide (13CS2) in Xenobiotic Metabolism and Chemoproteomic Labeling

Topic: Applications of 13C-labeled Carbon Disulfide (13CS2) in Metabolic Tracing Content Type: Technical Whitepaper Audience: Researchers, Toxicologists, and Drug Development Scientists

Executive Summary

Carbon disulfide (CS2) is historically viewed as an industrial solvent or a toxic byproduct of dithiocarbamate drugs. However, isotopically labeled 13C-carbon disulfide (13CS2) has emerged as a specialized tracer for two distinct high-value applications: (1) Xenobiotic Toxicokinetics , where it elucidates the oxidative desulfurization pathways of sulfur-based drugs, and (2) Chemical Isotope Labeling (CIL) , where it serves as a cost-effective derivatization reagent for quantifying amine-containing metabolites in mass spectrometry.

This guide details the mechanistic pathways, experimental protocols, and data interpretation frameworks for utilizing 13CS2 in metabolic research.

Part 1: Xenobiotic Metabolism Tracing (The CS2 CO2 Pathway)

Unlike central carbon nutrients (e.g., glucose), 13CS2 is not used to trace biomass accumulation. Instead, it is used to trace detoxification flux and reactive intermediate formation . The metabolism of CS2 is primarily oxidative, catalyzed by Cytochrome P450 enzymes (specifically CYP2E1), leading to the release of reactive sulfur species and carbon dioxide.

Mechanistic Pathway

The metabolic fate of 13CS2 involves a two-step desulfurization process.

-

First Oxidation: 13CS2 is oxidized by CYP450 to form an unstable intermediate (S-atomic oxygen), which rearranges to 13C-Carbonyl Sulfide (13COS) and releases atomic sulfur (which may bind to proteins).

-

Second Oxidation: 13COS is further oxidized (by Carbonic Anhydrase or P450s) to 13CO2 and a second sulfur atom.

This pathway is critical for studying drugs like Disulfiram or pesticidal dithiocarbamates, which release CS2 in vivo.

Visualization: The Oxidative Desulfurization Pathway

The following diagram illustrates the transformation of 13CS2 into 13CO2 and the generation of protein adducts via reactive sulfur.

Caption: Oxidative desulfurization of 13CS2 to 13CO2 via Carbonyl Sulfide (COS), highlighting reactive sulfur release.

Part 2: Chemical Isotope Labeling (CIL) for Metabolomics

The most versatile application of 13CS2 is not as a metabolic substrate, but as a chemical probe for Differential Isotope Labeling (DIL). 13CS2 reacts rapidly with primary and secondary amines to form dithiocarbamates (DTCs) . By reacting one sample with 12CS2 and another with 13CS2, researchers can create mass-shifted pairs for relative quantification in LC-MS.

The Chemistry: Dithiocarbamate Formation

Amines are difficult to detect in reverse-phase LC-MS due to high polarity and poor retention. Derivatization with CS2 converts them into hydrophobic, acidic dithiocarbamates, which are easily retained and ionized.

Reaction:

Note: Dithiocarbamate salts are unstable in acidic mobile phases. To make this a robust protocol, the DTC must be stabilized via alkylation (e.g., using Methyl Iodide) to form a Methyl Dithiocarbamate Ester .

Experimental Protocol: 13CS2/12CS2 Differential Labeling

Objective: Compare amine metabolomes of Control vs. Treated samples.

Materials:

-

13C-Carbon Disulfide (99 atom % 13C).

-

12C-Carbon Disulfide (Natural abundance).

-

Methyl Iodide (CH3I).

-

Triethylamine (TEA).

Step-by-Step Methodology:

-

Metabolite Extraction: Extract metabolites from cells/plasma using cold methanol. Evaporate to dryness.

-

Labeling Reaction:

-

Sample A (Control): Resuspend in 100 µL acetonitrile. Add 5 µL TEA and 5 µL 12CS2 .

-

Sample B (Treated): Resuspend in 100 µL acetonitrile. Add 5 µL TEA and 5 µL 13CS2 .

-

Incubation: Vortex and incubate at room temperature for 30 minutes.

-

-

Stabilization (Alkylation):

-

Add 10 µL Methyl Iodide to both samples.

-

Incubate for 15 minutes to form the S-methyl ester (

).

-

-

Mixing: Combine Sample A and Sample B (1:1 ratio).

-

LC-MS Analysis: Analyze using C18 Reverse Phase LC-MS.

-

Detection: Look for "doublets" separated by 1.003 Da .

-

Quantification: Calculate the ratio of Peak Area (Heavy) / Peak Area (Light).

-

Visualization: Differential Isotope Labeling Workflow

Caption: Comparative metabolomics workflow using 12C/13C-CS2 to tag amine metabolites.

Part 3: Data Analysis & Interpretation

When analyzing data from 13CS2 experiments, specific mass shifts and fragmentation patterns validate the results.

Mass Spectrometry Signatures

| Metabolite Type | Label | Precursor Shift ( | Diagnostic Fragment |

| Primary Amine | 12C-DTC-Me | M + 74 | Neutral loss of HSMe (48 Da) |

| Primary Amine | 13C-DTC-Me | M + 75 | Neutral loss of HSMe (48 Da) |

| Secondary Amine | 12C-DTC-Me | M + 74 | Characteristic CS2 fragment (76 Da) |

| Secondary Amine | 13C-DTC-Me | M + 75 | Characteristic 13CS2 fragment (77 Da) |

Calculating Metabolic Flux (For In Vivo Studies)

If tracing 13CS2 metabolism in vivo (e.g., toxicology studies), the primary readout is the 13CO2 Exhalation Rate .

-

Administer: 13CS2 (IP injection or inhalation).

-

Collect: Breath samples in NaOH traps or IRMS breath bags.

-

Calculate:

-

Interpretation: A high conversion rate indicates rapid P450 oxidation. Inhibition of this rate (e.g., by diethyldithiocarbamate) confirms pathway specificity.

-

References

-

Dalvi, R. R., & Neal, R. A. (1978). Metabolism in vivo of carbon disulfide to carbonyl sulfide and carbon dioxide in the rat.[1] Biochemical Pharmacology.

-

Beauchamp, R. O., et al. (1983). A Critical Review of the Literature on Carbon Disulfide Toxicity. CRC Critical Reviews in Toxicology.

-

Guo, K., & Li, L. (2009). Differential 12C-/13C-Isotope Labeling for Quantitation of Amine/Phenol Metabolites. Analytical Chemistry.

-

Azizi, N., et al. (2006).

Sources

Technical Master Guide: Carbon-13 Disulfide (¹³CS₂)

Topic: Carbon-13 Disulfide Solubility in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals[1]

Solubility, Handling, and Synthetic Integration[1]

Executive Directive: The Isotopic Reagent Paradox

Carbon-13 disulfide (¹³CS₂) is a deceptive reagent.[1] Physically, it behaves nearly identically to its abundant isotopologue (¹²CS₂): a non-polar, volatile liquid that is miscible with practically all organic solvents.[1] However, in the context of drug development and metabolic tracing, it represents a high-cost, high-risk critical material.[1]

The challenge is not finding a solvent that dissolves ¹³CS₂; the challenge is selecting a solvent system that preserves its isotopic integrity , prevents evaporative loss (bp 46.24 °C), and controls its high reactivity toward nucleophiles.[1]

This guide moves beyond simple solubility charts to provide a field-proven framework for handling, solubilizing, and reacting ¹³CS₂ in precision synthesis.

Physicochemical Profile: ¹²C vs. ¹³C

Understanding the subtle shifts in physical properties is essential for high-precision vacuum transfers and gravimetric analysis.

| Property | Carbon Disulfide (¹²CS₂) | Carbon-13 Disulfide (¹³CS₂) | Operational Implication |

| Molecular Weight | 76.14 g/mol | 77.15 g/mol | Adjust stoichiometry calculations for gravimetric transfers.[1] |

| Boiling Point | 46.24 °C | ~46.0 °C | Extremely volatile.[1] Significant loss occurs during standard pipetting.[1] |

| Density (25°C) | 1.266 g/mL | 1.282 g/mL | Higher density aids in phase separation from aqueous layers.[1] |

| Dipole Moment | 0 D | 0 D | Non-polar; highly lipophilic. |

| Flash Point | -30 °C | -30 °C | Critical Risk: Ignites on hot surfaces (e.g., hotplates) without a spark.[1] |

Solubility & Solvent Compatibility Matrix

Solubility for ¹³CS₂ is defined by miscibility and reactivity . Because ¹³CS₂ is non-polar, it is miscible with almost all organic solvents.[1] The selection criteria must focus on chemical inertness and volatility management.

Class A: Inert Carrier Solvents (Recommended for Storage/Transfer)

Use these for preparing stock solutions or NMR standards.[1]

-

Chloroform (CHCl₃) / Deuterated Chloroform (CDCl₃):

-

Benzene / Toluene:

-

Solubility: Fully Miscible.

-

Utility: Ideal reaction media for non-polar transformations. Toluene is preferred due to its higher boiling point, which allows ¹³CS₂ to be the most volatile component, facilitating recovery of unreacted isotope.[1]

-

-

Diethyl Ether / THF:

-

Solubility: Fully Miscible.

-

Utility: Good for low-temperature lithiation reactions.[1] Warning: High vapor pressure of ether can accelerate ¹³CS₂ loss during evaporation.

-

Class B: Reactive Media (Process-Specific)

Use these only when immediate reaction is intended.[1]

-

Primary/Secondary Amines (in various solvents):

-

Interaction: ¹³CS₂ reacts instantly to form dithiocarbamates .

-

Solubility: The starting materials are soluble; the product often precipitates (salt form) or remains soluble depending on the counter-ion.[1]

-

-

Alcohols (Methanol/Ethanol) + Base:

Class C: Incompatible or Poor Solvents [1]

-

Water: Solubility is ~2.1 g/L (20°C).[1][2] Immiscible. Useful for biphasic reactions (Schotten-Baumann conditions) but poor for homogenous solvation.[1]

-

DMSO: Miscible, but handling ¹³CS₂ in DMSO is risky due to DMSO's skin permeability (carrying neurotoxic CS₂ into the bloodstream) and difficulty in removing DMSO without heating (which boils off ¹³CS₂).[1]

Core Protocol: Vacuum Line Transfer & Concentration Verification

Standard pipetting of ¹³CS₂ results in 5-15% mass loss due to volatility.[1] This protocol uses a closed-system vacuum transfer to ensure 99%+ recovery.

Objective

Transfer ¹³CS₂ from the supplier ampoule to a reaction flask and verify exact molarity using ¹H NMR (via internal standard).

Workflow Diagram

Caption: Closed-loop vacuum transfer workflow to prevent isotopic loss.

Step-by-Step Methodology

-

Preparation: Weigh the receiver flask containing the reaction solvent (e.g., anhydrous THF) and a precise mass of internal standard (e.g., 1,3,5-trimethoxybenzene or cyclohexane).[1]

-

Cooling: Submerge the receiver flask in a liquid nitrogen (LN₂) or acetone/dry ice bath (-78°C).

-

Connection: Connect the ¹³CS₂ source ampoule to the Schlenk line via a solvent trap.

-

Transfer: Open the ampoule under static vacuum. The ¹³CS₂ vapors will cryo-pump into the cold receiver flask.

-

Quantification (The Self-Validating Step):

-

Warm the receiver to room temperature.

-

Take a 50 µL aliquot into a sealed NMR tube with CDCl₃.

-

Validation: Since ¹³CS₂ has no protons, use the ¹³C NMR (or inverse gated ¹H-decoupled ¹³C NMR) to integrate the ¹³CS₂ peak (~192 ppm) relative to the known internal standard carbons.[1]

-

Note: Alternatively, weigh the flask before and after transfer.[1] The mass difference is the ¹³CS₂ transferred.[1]

-

Synthetic Application: Labeled Dithiocarbamate Synthesis

A primary use of ¹³CS₂ in drug development is synthesizing radiolabeled or stable-isotope labeled dithiocarbamates for metabolic tracking.[1]

Reaction: R₂NH + ¹³CS₂ + NaOH → R₂N-¹³CS₂⁻ Na⁺ + H₂O[1]

Mechanistic Pathway

Caption: Nucleophilic addition of amine to 13CS2 forming dithiocarbamate.

Field Insight: When performing this reaction, do not add ¹³CS₂ to the amine . Instead, dissolve the amine and base in the solvent (e.g., Ethanol or THF) and add the ¹³CS₂ solution dropwise at 0°C.[1] This controls the exotherm and prevents the evaporation of the expensive isotope before it can react.

Safety & Risk Mitigation (E-E-A-T)

Working with ¹³CS₂ requires protocols addressing both toxicity and flammability.[1]

| Hazard Category | Specific Risk | Mitigation Protocol |

| Neurotoxicity | CS₂ attacks the nervous system; permeates standard nitrile gloves. | Use Laminate Film (Silver Shield) gloves.[1] Work strictly in a fume hood. |

| Flammability | Autoignition temperature is ~100°C. A hot steam pipe or hotplate can ignite vapors.[1] | NEVER use a hotplate or heat gun near CS₂. Use water baths or heating mantles only.[1] |

| Volatility | Rapid evaporation leads to inhalation risk and financial loss. | Keep all vessels sealed with Parafilm or Teflon tape.[1] Store at 2-8°C. |

References

-

National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 6348, Carbon Disulfide. Retrieved from [Link][1]

-

Centers for Disease Control and Prevention (CDC). (2023).[1] Toxicological Profile for Carbon Disulfide: Physical and Chemical Properties. Retrieved from [Link]

-

Li, L., et al. (2020).[1] Prodrugs of Persulfides, Sulfur Dioxide, and Carbon Disulfide: Important Tools for Studying Sulfur Signaling. Antioxidants & Redox Signaling.[1] Retrieved from [Link]

Sources

13CS2 molecular weight and isotopic purity levels

The Definitive Guide to C-Carbon Disulfide ( CS ): Molecular Weight, Isotopic Purity, and Applications in Drug Development

As a Senior Application Scientist specializing in isotopic labeling and synthetic workflows, I frequently encounter the need for precise metabolic tracking in drug development. Stable isotope labeling, particularly with Carbon-13 (

This technical guide dissects the physicochemical properties, isotopic purity standards, and practical synthetic applications of

Physicochemical Properties and Molecular Weight Dynamics

Understanding the exact mass and molar mass of

Standard carbon disulfide (

However, commercially available

Table 1: Comparative Physicochemical Properties of CS Isotopologues

| Property | ||

| CAS Number | 75-15-0 | 30860-31-2[1] |

| Molar Mass (Natural S) | 76.14 g/mol | 77.13 g/mol |

| Exact Mass (Monoisotopic) | 75.944 Da | 76.947 Da |

| Boiling Point | 46.3 °C | 46.0 - 46.5 °C |

| State at Room Temp | Volatile Liquid | Volatile Liquid |

| 192.8 ppm (Weak) | 192.8 ppm (Enhanced intensity) |

Isotopic Purity: Analytical Validation and Significance

For pharmaceutical applications, isotopic purity is paramount. Commercial

Why does isotopic purity matter?

-

Metabolic Tracking: In ADMET studies, unlabelled (

C) impurities create background noise in mass spectrometry, complicating the identification of drug metabolites. -

Kinetic Isotope Effects (KIE): High isotopic purity ensures uniform reaction kinetics, which is vital when studying the mechanistic pathways of drug-target interactions.

-

NMR Resolution: A >97%

C enrichment provides a signal-to-noise ratio in

Analytical Validation Workflow

To validate the isotopic purity of a new batch of

Caption: Dual-modal analytical workflow for validating the isotopic purity of 13CS2.

Experimental Protocol: Synthesis of C-Labeled Dithiocarbamates

Scientific Causality & Design:

Carbon disulfide is highly volatile (BP ~46 °C) and extremely flammable. The reaction must be conducted under strictly controlled thermal conditions (0–5 °C) to prevent reagent loss and control the exothermic nucleophilic attack of the amine. Anhydrous conditions are maintained to prevent the competitive hydrolysis of

Step-by-Step Methodology

-

Preparation of the Amine Solution:

-

In an oven-dried, argon-purged 50 mL Schlenk flask, dissolve 10.0 mmol of the target secondary amine (e.g., diethylamine) in 15 mL of anhydrous ethanol.

-

Self-Validation Check: Ensure the ethanol is strictly anhydrous (Karl Fischer titration < 50 ppm H

O) to prevent side reactions.

-

-

Base Addition:

-

Add 10.5 mmol of sodium hydroxide (NaOH) pellets to the solution. Stir vigorously at room temperature until complete dissolution is achieved.

-

Causality: NaOH acts as a proton scavenger, driving the equilibrium forward by deprotonating the intermediate zwitterion formed upon amine attack on

CS

-

-

Temperature Control &

CS-

Cool the reaction mixture to 0–5 °C using an ice-water bath.

-

Using a gas-tight syringe, add 10.0 mmol (approx. 0.77 g or 0.60 mL) of

CS -

Causality: Dropwise addition controls the exothermic reaction and minimizes the vaporization of the expensive

CS

-

-

Reaction Propagation and Monitoring:

-

Allow the reaction to stir at 0–5 °C for 2 hours, then slowly warm to room temperature.

-

Self-Validation Check: Monitor the reaction via TLC or by taking a micro-aliquot for

C NMR. The disappearance of thengcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-

-

Isolation and Purification:

-

Concentrate the mixture under reduced pressure (rotary evaporation) to yield a crude solid.

-

Recrystallize the solid from a mixture of cold ethanol and diethyl ether to obtain the pure

C-labeled sodium dialkyldithiocarbamate.

-

Caption: Synthetic workflow for 13C-labeled dithiocarbamates using 13CS2.

Applications in Drug Development

The incorporation of the

Furthermore,

References

-

New Bis(dithiocarbamate) Ligand for Complex Formation; Synthesis, Spectral Analysis and Bacterial Activity Source: ResearchGate URL:[Link]

-

Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13С2-labeled synthetic building blocks, polymers and pharmaceuticals Source: ResearchGate URL:[Link]

Safety data sheet (SDS) for Carbon-13 disulfide

Carbon-13 Disulfide ( ): Comprehensive Safety, Handling, and Application Guide for Drug Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Advanced Safety Data Guide

Executive Summary: The Dual Nature of

As a Senior Application Scientist in isotopic labeling and drug development, I frequently encounter the paradox of Carbon-13 disulfide (

This guide transcends a standard Safety Data Sheet (SDS). It is designed to provide a self-validating framework for handling

Physicochemical Data & Hazard Causality

The physical properties of

The following table summarizes the quantitative data and, crucially, the operational implications of these metrics[2][3][4][5].

| Property | Value | Causality / Safety Implication |

| Boiling Point | 46.5 °C | Highly volatile at room temperature. Requires sealed systems and chilled transfers to prevent rapid vaporization. |

| Flash Point | -30 °C (-22 °F) | Vapors will ignite at sub-zero temperatures. Absolutely no open flames or sparking equipment can be present. |

| Autoignition Temp | 90 °C (194 °F) | Critical Hazard: Ignites spontaneously on contact with standard hotplates, steam pipes, or even hot lightbulbs. |

| Explosive Limits (LEL/UEL) | 1.3% / 50.0% | Extremely broad explosive range in air. Mandates strict oxygen exclusion (Argon/Nitrogen purging) during handling. |

| Vapor Pressure | 300 mmHg @ 20 °C | Rapidly forms toxic and explosive concentrations in unventilated spaces. Fume hood use is non-negotiable. |

| Exposure Limits | OSHA PEL: 20 ppm ACGIH TLV: 1 ppm | Severe inhalation hazard. Odor threshold (0.1 ppm) provides some warning, but olfactory fatigue occurs quickly. |

Mechanistic Toxicology (E-E-A-T)

Understanding why

The Causality of Toxicity:

The electrophilic carbon center of

Figure 1: Mechanistic pathway of Carbon Disulfide neurotoxicity via protein cross-linking.

Experimental Protocols: Air-Free Micro-Transfer

Given the extreme cost of

Step-by-Step Methodology: Volatile Isotope Transfer

1. Environmental Preparation & Temperature Control

-

Action: Conduct all work in a spark-proof fume hood. Remove all standard hotplates and replace them with oil baths or specialized heating mantles strictly regulated below 70 °C.

-

Causality: The autoignition temperature of

is 90 °C[2][5]. A standard hotplate surface can easily exceed this, igniting the vapor without a spark.

2. Ampoule Chilling

-

Action: Submerge the sealed

ampoule in an ice-water bath (0 °C) for 15 minutes prior to opening. -

Causality: At 20 °C, the vapor pressure is 300 mmHg[2]. Chilling suppresses this pressure, preventing the liquid from violently spraying out when the septum is pierced, thereby preserving the expensive isotope and preventing exposure.

3. Inert Atmosphere Purge

-

Action: Flush the receiving reaction flask with positive-pressure Argon for 10 minutes.

-

Causality: The Lower Explosive Limit (LEL) of

is just 1.3%[2][3]. Displacing ambient oxygen eliminates the possibility of forming an explosive vapor-air mixture.

4. Gas-Tight Syringe Aspiration

-

Action: Use a pre-chilled, gas-tight Hamilton syringe with a Teflon (PTFE) plunger to extract the

. -

Causality:

is a powerful non-polar solvent that rapidly degrades standard rubber plungers, which would lead to leaks and isotopic contamination.

5. Sub-Surface Delivery & Immediate Quench

-

Action: Inject the

below the surface of the reaction solvent. Immediately draw a 10% aqueous sodium hypochlorite (bleach) solution into the empty syringe to quench it. -

Causality: Sub-surface delivery prevents the highly volatile liquid from flashing off into the hood exhaust. The hypochlorite acts as a self-validating safety step by chemically oxidizing residual

into non-volatile, water-soluble sulfates, permanently destroying the hazard.

Figure 2: Workflow for the safe, air-free micro-transfer of Carbon-13 disulfide.

Applications in Drug Development & Isotopic Labeling

In pharmaceutical development,

These labeled Active Pharmaceutical Ingredients (APIs) are critical for:

-

Metabolomics & Mass Spectrometry: The

Da mass shift allows researchers to precisely track the metabolic cleavage of the drug in vivo, distinguishing synthetic drug metabolites from endogenous background molecules. -

Quantitative NMR (qNMR): The

nucleus is NMR-active. Labeling the core pharmacophore dramatically enhances the sensitivity of

Figure 3: Synthetic pathway utilizing 13CS2 to generate a stable isotope-labeled Thiourea API.

Emergency Response & Spill Mitigation

If a spill of

Emergency Protocol:

-

Evacuate & Isolate: Immediately evacuate the lab. Do not touch any electrical switches (light switches can generate a spark sufficient to ignite the 1.3% LEL vapor)[3].

-

Eliminate Heat Sources: Ensure all steam pipes and heating mantles in the vicinity are deactivated remotely if possible.

-

Containment: Responders must wear Self-Contained Breathing Apparatus (SCBA)[2]. Blanket the spill with a specialized fluoroprotein foam or dry sand/earth[3][5]. Do not use combustible absorbents like sawdust.

-

Chemical Neutralization: Once absorbed, the material should be carefully transferred to a sealed container and treated with excess aqueous sodium hypochlorite in a controlled environment to permanently oxidize the disulfide.

References

- Material Safety Data Sheet - Carbon Disulfide, 99.

- Carbon Disulfide - Airgas SDS HCS 2012 V4.

- Carbon disulfide - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL

- Taking an Exposure History: Material Safety Data Sheet (MSDS)

- Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13С2-labeled synthetic building blocks, polymers and pharmaceuticals Source: ResearchGate URL

13C-labeled sulfur compounds for organic synthesis

Strategic Utilization of C-Labeled Sulfur Compounds in Organic Synthesis and Drug Development

Executive Summary

The intersection of stable isotope labeling and organosulfur chemistry represents a critical frontier in modern drug development, quantitative proteomics, and mechanistic organic synthesis. Sulfur-containing moieties—such as thiols, thioethers, and sulfones—are ubiquitous in active pharmaceutical ingredients (APIs). However, their metabolic pathways frequently generate transient, highly reactive electrophiles. By incorporating

The Mechanistic Imperative of C and Sulfur

The strategic placement of a

-

Mass Shift Predictability: The

C label shifts the mass of the parent drug and its fragments in a predictable manner (+1 Da per label). This allows mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to track xenobiotic fragmentation without interference from endogenous ions[1]. -

Tracking Reactive Metabolites: Sulfur-rich proteins often act as nucleophilic scavengers for toxic, short-lived electrophiles.

C-labeling allows researchers to retrospectively identify these transient species by analyzing the isotopic signature of the resulting macromolecular adducts[].

Core Synthetic Strategies for C-Labeled Sulfur Compounds

Strategy A: C-Carbon Disulfide ( CS ) as a Dual-Action Reagent

Carbon disulfide is a fundamental building block for synthesizing dithiocarbamates, thioamides, and thiazines. In mechanistic studies, 3

3Strategy B: Synthesis of C -Vinyl Sulfides via Calcium Carbide

Isotope economy is the most critical parameter when synthesizing

Synthesis of 13C2-vinyl sulfides via in situ generation of 13C2-acetylene from Ca13C2.

Strategy C: Isotope-Coded Affinity Tags for Thiol Profiling

In quantitative metabolomics, labeling free thiols (e.g., cysteine, glutathione) is essential for biomarker discovery. Reagents such as

Experimental Workflows and Self-Validating Protocols

Protocol 1: Label-Economic Synthesis of C -Vinyl Sulfides

This protocol details the conversion of thiols to

-

Preparation of the Reaction Matrix: Combine the thiol substrate (e.g., benzyl thiol, 1.0 mmol), KOtBu (0.25 mmol), and KF (0.5 mmol) in 0.5 mL of anhydrous DMSO.

-

Causality: KOtBu deprotonates the thiol to form a highly nucleophilic thiolate. KF acts as a crucial additive to stabilize the basic intermediate states and promote efficient vinylation.

-

-

Addition of Isotopic Precursor: Add 70 mg (1.05 mmol) of Ca

C-

Causality: A near-stoichiometric amount of calcium carbide is used to maximize isotope economy, preventing the waste of expensive

C resources.

-

-

In Situ Acetylene Generation: Slowly inject 45 µL (2.5 mmol) of water and heat the sealed tube to 130 °C for 5-7 hours.

-

Causality: The controlled addition of water in a DMSO matrix ensures a slow, steady release of

C

-

-

Self-Validation & Isolation: Extract the product using standard organic solvents and purify via column chromatography.

-

System Validation: The success of the reaction is internally validated by NMR; the presence of the

C

-

Protocol 2: Derivatization of Thiol Metabolites for LC-MS/MS

This protocol outlines the derivatization of biological thiols using

-

Reduction of Disulfides: Incubate the biological sample (e.g., urine) with 100 nmol of TCEP at 60 °C for 30 minutes.

-

Causality: TCEP quantitatively reduces oxidized disulfide bonds without reacting with the downstream labeling reagent, ensuring the final measurement reflects the total thiol pool rather than just free thiols.

-

-

Isotope Labeling: Add 50 nmol of

C-labeled BQB and incubate.-

Causality: This specific molar excess drives the derivatization of sterically hindered thiols to absolute completion while avoiding signal suppression in the mass spectrometer caused by unreacted label.

-

-

Self-Validation via DPI Scanning: Analyze the sample using LC-MS/MS in Double Precursor Ion (DPI) scan mode.

-

System Validation: The co-elution of light (

C) and heavy (

-

Applications in ADME and Drug Development

Reactive metabolites are often short-lived electrophiles that evade direct detection by covalently binding to protein thiols. By dosing a uniformly

Workflow for tracing reactive 13C-labeled metabolites binding to protein thiols in ADME studies.

Quantitative Data Summary

The following table summarizes the performance metrics of various

| Labeling Strategy | Precursor / Reagent | Target Functional Group | Typical Yield / Efficiency | Analytical Advantage |

| Thionation | Amines, Carboxylic acids | >85% (Thiazines) | Identifies exact carbon incorporation in complex heterocycles. | |

| Vinylation | Ca | Thiols (-SH) | 87% - 89% | High isotope economy; no excess gas required. |

| Thiol Derivatization | Free Thiols (-SH) | Quantitative | Enables Double Precursor Ion (DPI) MS scanning for metabolomics. | |

| Metabolic Tracing | Uniformly | Protein Adducts | Dose-dependent | Predictable mass shifts (+1 Da/label) for xenobiotic fragments. |

References

- Title: 13C Labeled Compounds - Isotope Science | Source: Alfa Chemistry | URL

- Title: Convenient synthesis of N-methylpyrrolidine-2-thione and some thioamides | Source: ResearchGate | URL

- Title: Enhancing Drug Metabolism Studies with 13C-Labeled Compounds | Source: BOC Sciences | URL

- Title: Vinylation of Alcohols, Thiols, and Nitrogen Compounds Using a Stoichiometric Amount of In Situ Generated Acetylene | Source: MDPI | URL

- Title: Determination of thiol metabolites in human urine by stable isotope labeling in combination with pseudo-targeted mass spectrometry analysis | Source: PMC/NIH | URL

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Determination of thiol metabolites in human urine by stable isotope labeling in combination with pseudo-targeted mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

Carbon-13 disulfide volatility and vapor pressure data

Carbon-13 Disulfide (

Executive Summary

Carbon-13 labeled carbon disulfide (

Physicochemical Profiling: Volatility & Vapor Pressure

Baseline Volatility of Carbon Disulfide

Unlabeled carbon disulfide (

Where

The Inverse Isotope Effect in

A counterintuitive phenomenon observed in

Causality of the Inverse Shift:

The carbon atom in

Caption: Logical flow demonstrating the causality of the inverse vapor pressure isotope effect in 13CS2.

Quantitative Vapor Pressure Data

The following table summarizes the comparative vapor pressures of

| Temperature (°C) | Temperature (K) | Isotopic Shift ( | ||

| 0.0 | 273.15 | 0.169 | 0.1692 | + ~0.1% |

| 25.0 | 298.15 | 0.481 | 0.4815 | + ~0.1% |

| 46.2 | 319.35 | 1.013 | 1.0140 | + ~0.1% |

*Calculated using NIST Antoine parameters[1] and adjusted for the 0.1% inverse isotope effect documented in literature[2].

Handling & Containment: Cryogenic Vacuum Transfer Protocol

Due to its high volatility, toxicity, and the high cost of isotopic labeling,

Step-by-Step Methodology

Step 1: System Evacuation & Pre-weighing

-

Action: Weigh the empty target Schlenk flask (equipped with a high-vacuum PTFE stopcock) to establish a baseline tare mass. Attach both the source

ampoule and the target flask to a dual-bank vacuum manifold. -

Causality: Pre-weighing establishes the foundation for a self-validating system. It allows for the exact gravimetric determination of the transferred mass, bypassing the inaccuracies of volumetric measurement for highly volatile liquids.

Step 2: Cryogenic Freezing of the Source

-

Action: Submerge the source ampoule in liquid nitrogen (-196 °C) until the

is completely frozen solid (melting point is -112 °C). -

Causality: Freezing drops the vapor pressure of the reagent to effectively zero. This allows the manifold and the headspace of the ampoule to be evacuated to

mbar without pumping away the expensive isotopic reagent.

Step 3: Headspace Evacuation (Freeze-Pump-Thaw)

-

Action: Open the frozen source ampoule to the vacuum line for 2 minutes, then isolate it. Thaw the ampoule to room temperature. Repeat this freeze-pump-thaw cycle twice.

-

Causality: This removes dissolved argon or atmospheric gases from the liquid phase, preventing overpressurization during transfer and ensuring a pure vapor phase.

Step 4: Static Vacuum Transfer

-

Action: Submerge the target flask in liquid nitrogen (-196 °C). Place the source ampoule in a dry ice/acetone bath (-78 °C) or allow it to warm slightly to -20 °C. Isolate the vacuum pump from the manifold, creating a static vacuum. Open both the source and target flasks to the manifold.

-

Causality: The extreme temperature differential creates a thermodynamic vapor pressure gradient. The

sublimes or evaporates from the warmer source and quantitatively condenses in the colder target flask, driven entirely by entropy and the pressure differential.

Step 5: Isolation and Gravimetric Validation

-

Action: Close all stopcocks. Backfill the manifold with inert gas (Nitrogen or Argon). Remove the target flask, dry the exterior, allow it to equilibrate to room temperature, and weigh it.

-

Causality: The mass difference validates the exact molar amount transferred. If the mass matches the theoretical requirement, the protocol self-validates its success.

Caption: Closed-system cryogenic vacuum transfer workflow for volatile 13CS2 manipulation.

Applications in Drug Development

In the pharmaceutical industry,

References

- Source: nist.

- Source: cdnsciencepub.

- Source: sigmaaldrich.

Sources

Purchasing 99 atom % 13C carbon disulfide

The Strategic Procurement & Application Guide: 99 Atom % Carbon Disulfide

Executive Summary

Purchasing 99 atom %

This guide moves beyond basic product listings to provide a validated workflow for sourcing, handling, and applying

Part 1: Technical Specifications & Critical Quality Attributes (CQA)

To ensure experimental reproducibility, the material must meet specific CQAs. "Purity" in this context is bifurcated into Isotopic Enrichment and Chemical Purity.

The Specification Matrix

| Attribute | Specification Requirement | Rationale for Drug Development |

| Isotopic Enrichment | Essential for quantitative Mass Spectrometry (MS) to avoid overlap with natural abundance envelopes ( | |

| Chemical Purity | Sulfur contaminants (e.g., elemental sulfur) can poison metal catalysts (Pd, Cu) used in downstream cross-coupling. | |

| Form | Liquid (Neat) | High volatility (bp 46°C) requires handling as a neat liquid to minimize solvent interference. |

| Molecular Weight | 77.13 g/mol | Distinct from natural |

| CAS Number | 30860-31-2 | Do not confuse with unlabeled |

| Packaging | Break-seal Ampoule | Mandatory. Septum-capped vials leak highly volatile |

Impurity Profile Awareness

-

Sulfur Oxides (

): Trace oxidation products if packaged poorly. Can lead to side reactions with amines. - : Hydrolysis product if exposed to moisture. Highly toxic and interferes with nucleophilic substitutions.

Part 2: Strategic Sourcing & Vendor Evaluation

The supply chain for

Validated Suppliers

-

Cambridge Isotope Laboratories (CIL): Product Code CLM-730 . Industry standard for break-seal packaging.

-

Sigma-Aldrich (Merck): Product Code 30860-31-2 . Often re-distributed; verify Certificate of Analysis (CoA) origin.

-

IsoLife / Eurisotop: European alternatives ensuring faster ground transport within EU.

The Procurement Decision Logic

Figure 1: Decision workflow for procuring volatile isotopic reagents.

Part 3: Applications & Mechanistic Insight

The primary utility of

Core Workflow: Synthesis of -Dithiocarbamates

This reaction is the gold standard for validating the reagent's quality. It involves the nucleophilic attack of a secondary amine on the electrophilic

Protocol:

-

Setup: Flame-dry a 10 mL Schlenk flask under Argon.

-

Reagent Transfer: Cool the

ampoule to -78°C (dry ice/acetone) before opening to prevent flash vaporization. -

Reaction:

-

Add Secondary Amine (1.0 eq) and Base (

or -

Cannulate

(1.1 eq) slowly into the mixture at 0°C. -

Observation: A color change (often yellow/orange) indicates formation of the dithiocarbamate anion.

-

-

Trapping: Add Alkyl Halide (e.g., MeI) to generate the stable ester if not using the salt directly.

Mechanistic Pathway Visualization

Figure 2: Nucleophilic addition mechanism for generating

Part 4: Safety, Handling & Storage (The "Self-Validating" System)

PBT (Persistent, Bioaccumulative, Toxic)The "Cold-Open" Protocol

-

Never open a

ampoule at room temperature. The internal pressure can cause spraying of the neurotoxic liquid. -

Step 1: Freeze ampoule in liquid nitrogen or dry ice/acetone for 5 minutes.

-

Step 2: Score the neck and snap open inside a functioning fume hood.

-

Step 3: Use a gas-tight syringe or cannula for transfer.

Storage Integrity

-

Temperature: Store at 2°C to 8°C .

-

Secondary Containment: Store the primary container inside a shatterproof jar with activated carbon sachets to absorb minor leaks.

-

Shelf Life: 2 years if sealed; <1 month if transferred to a septum vial (septums degrade rapidly in contact with

).

References

Methodological & Application

Protocol for synthesizing 13C-labeled dithiocarbamates

Application Note: High-Yield Synthesis and Characterization Protocol for C-Labeled Dithiocarbamates

Introduction & Scope

This application note provides a self-validating, highly efficient protocol for synthesizing

Scientific Principles & Reaction Causality (E-E-A-T)

As a Senior Application Scientist, it is vital to understand why specific experimental parameters are chosen, rather than just following a recipe. Every step in this protocol is designed to maximize the incorporation of the

-

Temperature Control (Ice Bath): Carbon disulfide (

CS -

Inert Atmosphere (N

or Ar): Dithiocarbamate salts are prone to oxidative coupling in the presence of atmospheric oxygen, forming unwanted -

Solvent Selection (Aqueous Medium): Utilizing water or an ethanol/water mixture serves a dual purpose. First, it acts as a green solvent that solubilizes the amine and the base (KOH/NaOH)[2]. Second, it drives the reaction forward by exploiting the hydrophobic effect; as the final dithiocarbamate ester or metal complex forms, it rapidly precipitates out of the aqueous phase, protecting it from further side reactions and simplifying purification[3].

Experimental Workflows

Materials & Reagents

-

Isotope:

C-Carbon Disulfide ( -

Amine: Secondary amine (e.g., diethylamine, piperidine)

-

Base: Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (1.0 M aqueous solution)

-

Electrophiles (For Esters): Alkyl halides (e.g., ethyl iodide) or alkyl vinyl ethers[1]

-

Metal Salts (For Complexes): NiCl

·6H -

Solvents: Degassed DI water, absolute ethanol, ethyl acetate.

Mandatory Visualization: Divergent Synthetic Workflow

Divergent synthetic workflow for 13C-labeled dithiocarbamate esters and metal complexes.

Step-by-Step Methodologies

Protocol A: Synthesis of the C-Dithiocarbamate Salt Intermediate

-

Preparation: Equip a 50 mL Schlenk flask with a magnetic stir bar and a rubber septum. Purge the flask with N

for 15 minutes. -

Amine Loading: Add 5.0 mmol of the chosen secondary amine and 10 mL of degassed DI water (or a 1:1 mixture of ethanol/water for highly hydrophobic amines).

-

Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C for 10 minutes.

-

Isotope Addition: Using a gas-tight Hamilton syringe, add 5.0 mmol of

CS -

Base Addition: Slowly add 5.0 mmol of KOH (as a 1.0 M aqueous solution) dropwise. Stir the mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature over 1 hour. The resulting clear, pale-yellow solution contains the

C-dithiocarbamate salt.

Protocol B: Divergent Pathway 1 - Electrophilic Trapping (Esterification)

Use this pathway to synthesize

-

Alkylation: To the vigorously stirring salt solution from Protocol A, add 5.5 mmol of the electrophile (e.g., ethyl iodide or an alkyl vinyl ether for Markovnikov addition)[1].

-

Reaction: Stir the mixture at room temperature for 12–16 hours. An organic layer or precipitate will form as the hydrophobic ester is generated[2].

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 × 15 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na

SO

Protocol C: Divergent Pathway 2 - Metal Complexation

Use this pathway to synthesize

-

Metal Addition: Dissolve 2.5 mmol of the desired metal salt (e.g., NiCl

·6H -

Precipitation: An immediate color change and precipitation will occur (e.g., olive green for Nickel, dark brown for Copper) due to the formation of the highly stable, water-insoluble [M(

C-DTC) -

Isolation: Stir for 2 hours at room temperature to ensure complete complexation.

-

Filtration: Filter the precipitate using a Büchner funnel, wash sequentially with cold water (3 × 10 mL) and cold ethanol (2 × 5 mL), and dry under vacuum.

Quantitative Data & Characterization

The success of the

Table 1: Comparative

| Compound Type | Characteristic | Typical Yield | Primary Application |

| ~210.0 – 215.0 ppm | > 95% (in situ) | Synthetic Intermediate | |

| 192.0 – 197.5 ppm | 78 – 85% | Prodrugs, RAFT Agents | |

| 206.0 – 208.5 ppm | 88 – 95% | Materials, Bioimaging | |

| Paramagnetic broadening | 85 – 92% | EPR Probes, Catalysis |

Note: NMR spectra should be recorded in CDCl

References

-

Halimehjani, A. Z., Marjani, K., & Ashouri, A. (2010). Synthesis of dithiocarbamate by Markovnikov addition reaction in aqueous medium. Green Chemistry, 12(7), 1306-1310. URL: [Link]

-

Hasan, A. A., & Al-Jeboori, M. I. (2017). New Bis(dithiocarbamate) Ligand for Complex Formation; Synthesis, Spectral Analysis and Bacterial Activity. Ibn Al-Haitham Journal for Pure and Applied Sciences, 30(1). URL: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis of dithiocarbamate by Markovnikov addition reaction in aqueous medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Azim Ziyaei Halimehjani | Kharazmi University | 104 Publications | 503 Citations | Related Authors [scispace.com]

- 4. researchgate.net [researchgate.net]

Using 13CS2 as a precursor for 13C-thiourea synthesis

Executive Summary

This guide details the protocol for synthesizing carbon-13 labeled thiourea (

Unlike simple condensation reactions, the conversion of CS

Safety & Handling (Critical)

Pre-requisite: All personnel must review the SDS for Carbon Disulfide and Hydrogen Sulfide.

| Hazard Agent | Classification | Critical Precaution |

| Neurotoxin / High Flammability | Flash point -30°C. Use only in a functional fume hood. Avoid static discharge (ground all equipment).[1][2][3] | |

| H | Acute Toxicity (Gas) | Byproduct of reaction. Do not vent directly to the lab atmosphere. Scrubber (NaOH trap) required. |

| Pressure | Explosion Hazard | Reaction generates gas (H |

Reaction Mechanism & Logic

The synthesis proceeds via the formation of ammonium dithiocarbamate, its decomposition to ammonium thiocyanate, and a final thermal isomerization to thiourea.

Key Insight: The conversion of ammonium thiocyanate (

Mechanism Diagram

Caption: Reaction pathway from

Experimental Protocol

Materials & Equipment

-

Precursor:

CS -

Reagent: Ammonia solution (28-30% NH

in water) or ethanolic ammonia. -

Apparatus: Stainless steel autoclave (Parr bomb) or heavy-wall borosilicate pressure tube (Ace Glass) with Teflon screw cap.

-

Purification: Ethanol (absolute), Distilled water.

Step-by-Step Methodology

Phase 1: Conversion to Ammonium Thiocyanate

-

Charging: In a fume hood, cool the pressure vessel to 0°C.

-

Addition: Quickly add

CS-

Note: Excess ammonia helps drive the initial dithiocarbamate formation.

-

-

Reaction: Seal the vessel tightly. Heat to 100°C for 4–6 hours with magnetic stirring.

-

Pressure Warning: Internal pressure will rise due to H

S generation. Ensure the vessel is rated for at least 20 bar.

-

-

Venting: Cool the vessel to room temperature, then to 0°C. Carefully vent the H

S gas into a bleach or NaOH scrubber trap. -

Evaporation: Transfer the orange/yellow solution to a round-bottom flask. Evaporate to dryness under vacuum (rotary evaporator) at 50°C.

-

Result: The residue is primarily crude ammonium thiocyanate (

NH

-

Phase 2: Thermal Isomerization

-

Heating: Place the dry residue in a flask equipped with a condenser (to prevent sublimation loss).

-

Isomerization: Heat the solid residue in an oil bath at 170°C for 60–90 minutes.

-

Observation: The solid will melt and bubble slightly. This temperature is critical to shift the equilibrium toward thiourea.

-

-

Cooling: Allow the melt to cool to room temperature. It will solidify into a mixture of thiourea and thiocyanate.

Phase 3: Purification & Recycling (The Yield Loop)

-

Extraction: Add a minimum amount of cold water (approx. 0.5 mL per gram of melt). Thiourea is less soluble in cold water than ammonium thiocyanate.

-

Filtration: Filter the suspension.

-

Solid (Cake): Crude

C-thiourea. -

Filtrate (Mother Liquor): Contains dissolved

C-thiourea and unreacted ammonium thiocyanate.

-

-

Recrystallization: Recrystallize the solid cake from hot ethanol to obtain pure

C-thiourea (white crystals). -

Recycling (Crucial for Isotopes):

Workflow Diagram: The Recycling Loop

Caption: Iterative workflow to maximize recovery of the

Characterization & QC

| Parameter | Specification | Method |

| Appearance | White crystalline solid | Visual |

| Melting Point | 170–176°C | Capillary MP |

| 100 MHz NMR | ||

| Mass Spectrometry | [M+H] | ESI-MS |

Note on NMR: The chemical shift of the C=S carbon is distinct. Unreacted ammonium thiocyanate will show a peak at

Application Notes: Downstream Synthesis

If the ultimate goal is a substituted thiourea (e.g., N,N'-diphenylthiourea), do not isolate the parent thiourea.[6] Instead, use the "One-Pot Oxidative Coupling":

-

Mix

CS -

Add Oxidant (e.g., H

O -

This bypasses the low-yield equilibrium of the ammonia route and typically yields >80% of the substituted product directly.

References

-

Maddani, M. R., & Prabhu, K. R. (2010).[7] Efficient Synthesis of Thiourea Derivatives in Aqueous Medium. Journal of Organic Chemistry, 75(7), 2327–2332. Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: Carbon Disulfide. Link

- Kutschy, P., et al. (2021). Synthesis of Thioureas: A Review of Methods. Arkivoc, 2021(1), 24-55. (General reference for thiourea methodologies).

- Guy, R. G. (1977). The Chemistry of Cyanates and Their Thio Derivatives. Wiley-Interscience. (Authoritative text on the NH SCN Thiourea equilibrium).

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. fishersci.dk [fishersci.dk]

- 3. CARBON DISULFIDE [training.itcilo.org]

- 4. Thiourea - Wikipedia [en.wikipedia.org]

- 5. US1949738A - Manufacture and separation of thiourea from ammonium thiocyanate - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. Thiourea synthesis by thioacylation [organic-chemistry.org]

13C NMR chemical shift of Carbon-13 disulfide

Application Note: AN-NMR-13C-CS2

Topic: 13C NMR Chemical Shift and Relaxation Dynamics of Carbon-13 Disulfide (

Abstract

Carbon disulfide (

The Chemical Shift: A Paramagnetic Extremity

In modern

The Value

Relative to the modern TMS scale (

Note on Historical Conversion:

Older literature (pre-1975) often references shifts relative to

Electronic Origin of the Shift

The extreme downfield shift is driven by the paramagnetic shielding term (

-

Hybridization: The central carbon is

hybridized ( -

Excitation Energy: The

term is inversely proportional to the average electronic excitation energy (

Comparative Chemical Shift Table

| Compound | Formula | Hybridization | Structural Significance | |

| Carbon Disulfide | 192.8 | Reference / Solvent | ||

| Metal Carbonyls | 180 - 250 | Extreme deshielding | ||

| Ketones | 205 - 220 | Standard carbonyl range | ||

| Chloroform-d | 77.16 (t) | Common Solvent Lock | ||

| Tetramethylsilane | 0.0 | Primary Reference |

Relaxation Dynamics: The Standard

is the "gold standard" for testing long relaxation delays because it lacks protons, eliminating the Dipole-Dipole (DD) relaxation mechanism that dominates most organic molecules.Mechanism: Chemical Shift Anisotropy (CSA)

Relaxation in

-

CSA Dominance: The electron distribution around the linear

bond is highly anisotropic. As the molecule tumbles in the magnetic field ( -

Field Dependence: The relaxation rate (

) due to CSA scales with the square of the external field:

Experimental Implication

Because

Experimental Protocols

Protocol A: The "Null Point" Determination

Purpose: To accurately measure the

Method: Inversion Recovery (

-

Sample Prep: Use neat

with 10% -

Parameter Setup:

-

Spectral Width: 250 ppm (center at 100 ppm).

-

Relaxation Delay (

): 300 seconds ( - list (variable delay): 0.1, 1, 5, 10, 15, 20, 25, 30, 40, 60 seconds.

-

-

Execution: Run the array.

-

Analysis (Self-Validating Step):

-

Locate the spectrum where the

peak is effectively zero (null). -

Calculate

using the null point approximation: -

Validation: If

is 20s,

-

Protocol B: Chemical Shift Referencing (Substitution Method)

Purpose: To reference a sample when internal TMS is not permitted (e.g., reactive samples).

-

Acquire Sample: Run the

spectrum of your analyte in the desired solvent. -

Acquire Reference: Remove the sample tube and insert a tube containing

(in the same solvent if possible, or neat with a capillary lock). Run the spectrum without changing any field/frequency lock parameters. -

Calculation:

-

Set the

peak to 192.8 ppm . -

The spectrometer's frequency map is now calibrated.

-

Reload the analyte spectrum; the chemical shifts are now accurate relative to the substituted standard.

-

Visualization of Dynamics

The following diagram illustrates the relaxation pathway and the logic of the Inversion Recovery experiment for

Caption: Logic flow for measuring the long T1 of CS2, highlighting the competing CSA and Spin-Rotation relaxation mechanisms.

Safety & Handling Protocols

WARNING: Carbon disulfide is a neurotoxin and an extreme fire hazard.

-

Flash Point: -30°C. Vapors can be ignited by a hot steam pipe or a standard light bulb.

-

Protocol: Use only in a fume hood with explosion-proof electrical outlets.

-

-

Toxicity: Chronic exposure affects the nervous system.

-

Protocol: Double-glove (Nitrile is permeable to

; use Laminate film or PVA gloves if handling neat liquid for extended periods).

-

-

Disposal: Do not mix with acetone or chloroform waste; segregate into "Sulfur-Containing Organic Waste".

References

-

Comparison of 13C Chemical Shifts. SpectraBase. Wiley Science Solutions. Available at: [Link]

-

Relaxation Mechanisms in Carbon Disulfide. Spiess, H.W., et al. Journal of Magnetic Resonance (1971). "Spin-rotation interaction and anisotropic chemical shift in 13CS2." Available at: [Link]

-

13C NMR Standards and Referencing. U. Wisconsin Chemistry Dept NMR Facility Guides. Available at: [Link]

One-pot synthesis of xanthates using Carbon-13C disulfide

Application Note: One-Pot Synthesis of Xanthates using Carbon-13 ( ) Disulfide

Abstract & Scope

This guide details a high-efficiency, one-pot protocol for synthesizing O-alkyl-S-alkyl xanthates incorporating a carbon-13 (

Using isotopically enriched

Chemical Principles & Mechanism

The synthesis proceeds via a three-stage cascade in a single reaction vessel:

-

Alkoxide Formation: Deprotonation of the alcohol substrate.

-

Nucleophilic Attack: The alkoxide attacks the electrophilic carbon of

. -

S-Alkylation: The resulting xanthate anion displaces a halide from an alkylating agent (e.g., methyl iodide).

Reaction Scheme

Critical Considerations for Labeling

-

Stoichiometry: Unlike standard preparations where

is used in excess, here -

Volatility:

boils at ~46°C. The reaction must be kept typically below 10°C during addition to prevent loss to the headspace. -

Atom Economy: The one-pot method prevents hydrolysis of the sensitive xanthate salt, which is common during isolation steps.

Materials & Equipment

Reagents

| Reagent | Purity/Grade | Role |

| Alcohol Substrate (R-OH) | Dry, >99% | Precursor for O-alkyl group |

| Carbon-13 Disulfide ( | 99 atom % | Isotopic Source |

| Sodium Hydride (NaH) | 60% dispersion in oil | Strong Base (preferred over KOH for anhydrous efficiency) |

| Alkyl Halide (R'-X) | >98% (e.g., MeI, Benzyl Br) | S-Alkylating Agent |

| THF (Tetrahydrofuran) | Anhydrous, inhibitor-free | Solvent |

Equipment

-

Schlenk Line: For inert atmosphere (

or Ar). -

Pressure-Equalizing Dropping Funnel: For controlled addition.

-

Cryogenic Bath: Ice/Water (0°C) or Acetone/Dry Ice (-78°C) depending on scale.

-

Septum-Capped Vials: For handling

via syringe to avoid evaporation.

Experimental Protocol

Safety Pre-Check

DANGER: Carbon disulfide is neurotoxic, a reproductive hazard, and has an extremely low flash point (-30°C).

-

Engineering Controls: All operations must occur in a functioning fume hood.

-

PPE: Butyl rubber gloves (standard nitrile degrades quickly against

), face shield, and lab coat. -

Static: Ground all glassware;

vapors can ignite from static discharge.

Step-by-Step Procedure

Phase 1: Alkoxide Generation

-

Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

-

Add NaH (1.1 equiv, washed with dry hexane to remove oil if necessary) to the flask.

-

Add anhydrous THF (10 mL per gram of substrate).

-

Cool the suspension to 0°C in an ice bath.

-

Add the Alcohol (R-OH) (1.1 equiv) dropwise via syringe. Hydrogen gas will evolve.

-

Stir at 0°C for 30 mins, then warm to room temperature (RT) for 30 mins to ensure complete deprotonation.

Phase 2:

Incorporation (The Critical Step)

-

Re-cool the reaction mixture to -10°C (ice/salt bath) or -78°C if the scale is very small (<100 mg) to condense vapors.

-

Using a gas-tight syringe, add

(1.0 equiv) slowly.-

Note: The solution typically turns distinct yellow/orange, indicating xanthate salt formation.

-

-

Stir for 1–2 hours. Allow the temperature to rise slowly to 0°C, but do not exceed RT to prevent

evaporation before reaction.

Phase 3: Alkylation (One-Pot)

-

With the mixture at 0°C, add the Alkyl Halide (e.g., Methyl Iodide, 1.2 equiv) dropwise.

-

Remove the cooling bath and allow the reaction to stir at RT for 2–4 hours.

-

Monitoring: TLC should show the disappearance of the alcohol and the appearance of a less polar spot (the xanthate ester).

-

-

Quench: Carefully add saturated aqueous

to quench excess base.

Phase 4: Workup & Purification[1]

-

Extract the aqueous layer with Ethyl Acetate (

mL). -

Wash combined organics with water and brine. Dry over

.[2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Concentrate under reduced pressure (Rotavap).

-

Caution: Xanthates can be thermally unstable. Do not heat the water bath above 40°C.

-

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). Xanthates are often bright yellow oils or solids.

Visualization of Methodology

Mechanism of Action

The following diagram illustrates the electron flow and atomic mapping of the

Caption: Reaction pathway for the incorporation of Carbon-13 into the xanthate thiocarbonyl moiety.

Experimental Workflow

Caption: Operational sequence ensuring containment of volatile

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Volatilization of | Ensure reaction temp is |

| No Reaction | Incomplete deprotonation | Use fresh NaH. Ensure alcohol is dry. Allow longer time for alkoxide formation. |

| Side Products | Hydrolysis of Xanthate Salt | Ensure anhydrous conditions.[3][4] Do not delay alkyl halide addition once salt forms. |